
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiopyran Ring: The dioxidotetrahydrothiopyran ring can be synthesized through the oxidation of tetrahydrothiopyran using suitable oxidizing agents such as hydrogen peroxide or peracids.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated dioxidotetrahydrothiopyran and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)benzamide
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-2-yl)benzamide
Uniqueness
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is unique due to the specific position of the bromine atom and the dioxidotetrahydrothiopyran ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H14BrNO3S |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
3-bromo-N-(1,1-dioxothian-3-yl)benzamide |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-4-1-3-9(7-10)12(15)14-11-5-2-6-18(16,17)8-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChI Key |
HBHUKKXYEDJKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)

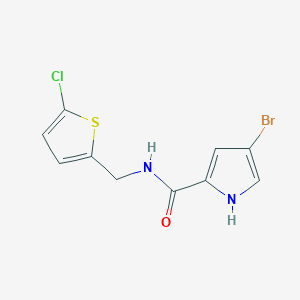
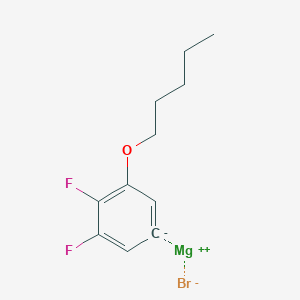
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
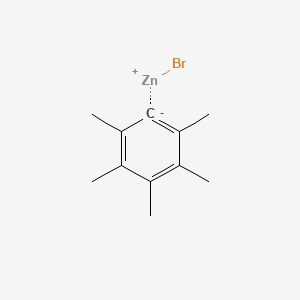
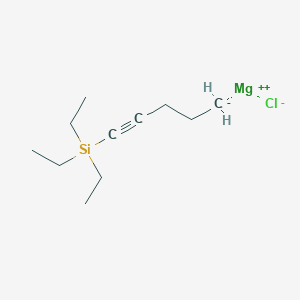
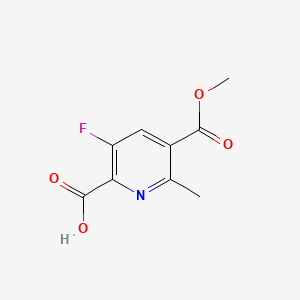
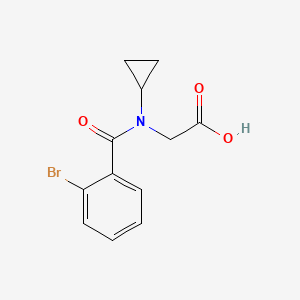
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)

